2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF3IO It is a halogenated aromatic compound that features both chlorine and iodine substituents on a benzene ring, along with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the iodination of 2-chloro-1-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions. For example, the iodine atom can be replaced by a different halogen or a functional group through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used. For example, using sodium iodide can yield this compound.
Coupling Reactions: The major products are typically biaryl compounds where the iodine atom is replaced by an aryl group.
Scientific Research Applications
2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-known organic reaction mechanisms, such as nucleophilic substitution or cross-coupling. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-1-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloro-4-fluoro-1-iodobenzene: Similar but with a fluorine atom instead of the trifluoroethoxy group.
Uniqueness
2-Chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-chloro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3IO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLDQWYHDFNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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